molecular formula C20H27N3O4 B4194454 ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4194454
M. Wt: 373.4 g/mol
InChI Key: CGKRRPKSMDRNSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a pyrimidine core

Preparation Methods

The synthesis of ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the ethyl ester, dimethylphenyl, and morpholinomethyl groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction pathway chosen.

Scientific Research Applications

ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine core can interact with nucleic acids or proteins, influencing biological pathways. The morpholinomethyl group may enhance its binding affinity and specificity, leading to more pronounced biological effects.

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives with varying substituents. For example:

    ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(METHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Lacks the morpholinomethyl group, which may result in different biological activity.

    ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(AMINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Contains an aminomethyl group instead of morpholinomethyl, potentially altering its chemical reactivity and biological interactions.

ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(2,5-dimethylphenyl)-6-(morpholin-4-ylmethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-4-27-19(24)17-16(12-23-7-9-26-10-8-23)21-20(25)22-18(17)15-11-13(2)5-6-14(15)3/h5-6,11,18H,4,7-10,12H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKRRPKSMDRNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)C)C)CN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 4-(2,5-DIMETHYLPHENYL)-6-(MORPHOLINOMETHYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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